

Application Notes and Protocols for the Quantification of Vortioxetine Hydrobromide

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Compound of Interest

Compound Name: *Tedatioxetine Hydrobromide*

CAS No.: 960151-65-9

Cat. No.: B1663294

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A Note on Terminology: The initial request specified "**Tedatioxetine Hydrobromide**." However, literature searches indicate that "Vortioxetine Hydrobromide" is the more prevalent and commercially recognized compound for which extensive analytical methods have been developed. Tedatioxetine is a distinct experimental compound. This document will focus on the analytical methods for Vortioxetine Hydrobromide, marketed as Trintellix® and Brintellix®.

These application notes provide detailed methodologies for the quantitative analysis of Vortioxetine Hydrobromide in bulk drug substance and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Vortioxetine Hydrobromide and its related substances.

Application Note

This HPLC method is designed for the accurate and precise quantification of Vortioxetine Hydrobromide in the presence of its degradation products, making it suitable for stability studies.[1][2] The method separates Vortioxetine from its process-related impurities and degradation products formed under various stress conditions.[3]

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

Parameter	Condition
Column	Cosmosil C18 (250mm x 4.6mm, 5 μ m) or equivalent
Mobile Phase	Acetonitrile: Methanol: Water (40:50:10 v/v/v)[4]
Flow Rate	0.8 mL/min[4]
Column Temperature	30°C[4]
Detection Wavelength	226 nm or 228 nm[5][6]
Injection Volume	20 μ L[5]
Run Time	Approximately 10 minutes

3. Preparation of Solutions:

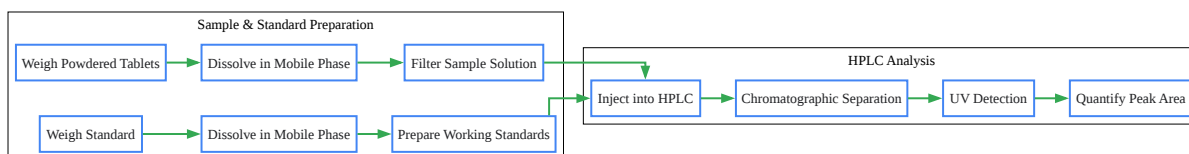
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 20 mg of Vortioxetine Hydrobromide reference standard and transfer it to a 20 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate to ensure complete dissolution.[4]

- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10-50 µg/mL.[4]
- Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 20 mg of Vortioxetine Hydrobromide to a 20 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter before injection.

4. Method Validation Parameters:

Parameter	Typical Results
Linearity (µg/mL)	10-50[4]
Correlation Coefficient (r ²)	> 0.999[4]
Retention Time (min)	~4.5[4]
LOD (µg/mL)	~0.24[4]
LOQ (µg/mL)	~0.73[4]
Precision (%RSD)	< 2%[4]
Accuracy (% Recovery)	98-102%

Experimental Workflow: HPLC Analysis



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Caption: Workflow for the HPLC quantification of Vortioxetine Hydrobromide.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This section describes a sensitive and selective UPLC-MS/MS method for the quantification of Vortioxetine in biological matrices.

Application Note

The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for the quantification of Vortioxetine in complex biological samples like plasma or serum for pharmacokinetic and therapeutic drug monitoring studies.^{[7][8]} This method can simultaneously determine multiple psychoactive substances.^[9]

Experimental Protocol

1. Instrumentation:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. UPLC-MS/MS Conditions:

Parameter	Condition
Column	ACQUITY BEH C18 (100 x 2.1 mm, 1.7 μ m) or equivalent[8]
Mobile Phase A	0.1% Formic acid in Water[8]
Mobile Phase B	0.1% Formic acid in Methanol[8]
Gradient Elution	Optimized gradient from 10% to 90% B over 5-7 minutes
Flow Rate	0.4 mL/min[8]
Column Temperature	40°C
Ionization Mode	ESI Positive
MRM Transitions	Precursor ion > Product ion (specific for Vortioxetine)

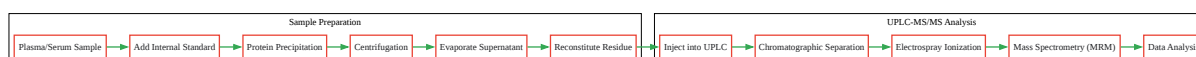
3. Sample Preparation (Serum/Plasma):

- Protein Precipitation: To 250 μ L of serum/plasma, add 750 μ L of methanol/acetonitrile containing an internal standard (e.g., Vortioxetine-d4).[8]
- Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
- Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase composition.

4. Method Validation Parameters:

Parameter	Typical Results
Linearity (ng/mL)	1-1000[7][8]
LOD (ng/mL)	2.0-28[7][8]
LOQ (ng/mL)	10-85[7][8]
Precision (%RSD)	< 15%[7]
Accuracy (% Bias)	< 15%[7]

Experimental Workflow: UPLC-MS/MS Analysis



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Caption: Workflow for UPLC-MS/MS quantification of Vortioxetine.

UV-Spectrophotometric Method

This section outlines a simple and rapid UV-spectrophotometric method for the estimation of Vortioxetine Hydrobromide.

Application Note

UV-spectrophotometry provides a straightforward and cost-effective method for the routine quality control analysis of Vortioxetine Hydrobromide in bulk and pharmaceutical dosage forms. [10][11]

Experimental Protocol

1. Instrumentation:

- UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Method Parameters:

Parameter	Condition
Solvent	Methanol[10]
Wavelength of Max. Absorbance (λ_{max})	228 nm[10]
Concentration Range ($\mu\text{g/mL}$)	2-12[10]

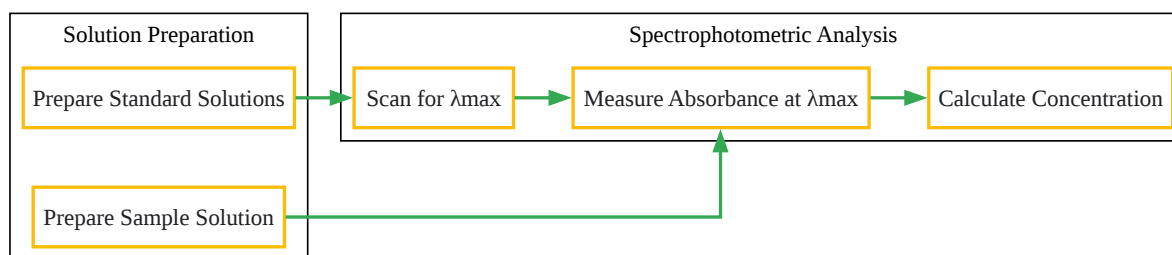
3. Preparation of Solutions:

- Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of Vortioxetine Hydrobromide and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 2-12 $\mu\text{g/mL}$. [10]
- Sample Preparation: Prepare a sample solution from the tablet powder in methanol with a final concentration within the Beer-Lambert's law range.

4. Method Validation Parameters:

Parameter	Typical Results
Linearity ($\mu\text{g/mL}$)	2-12[10]
Correlation Coefficient (r^2)	> 0.999[10]
Molar Absorptivity	Dependent on the specific conditions
Precision (%RSD)	< 2%[10]
Accuracy (% Recovery)	98-101%[10]

Experimental Workflow: UV-Spectrophotometric Analysis



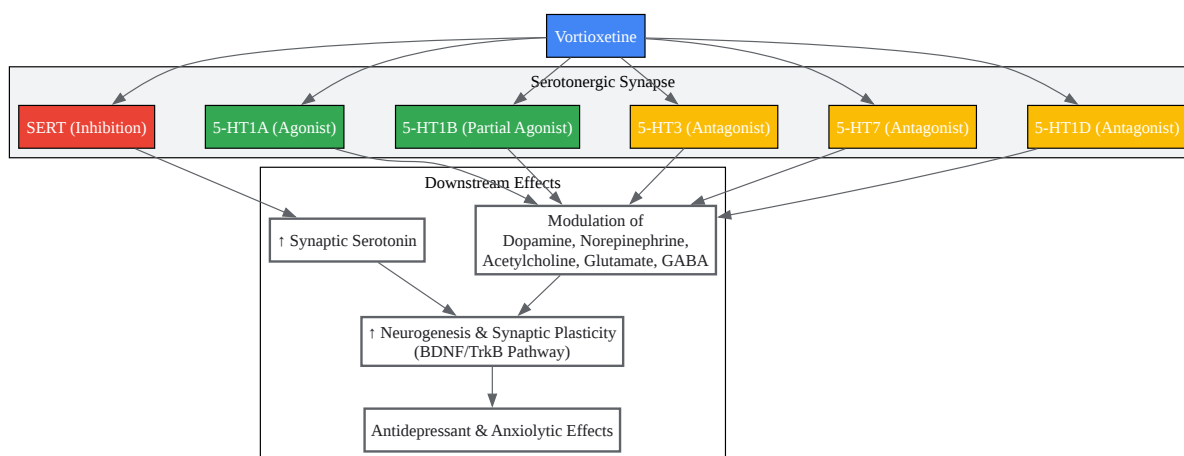
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Caption: Workflow for UV-Spectrophotometric analysis of Vortioxetine.

Signaling Pathway of Vortioxetine

Vortioxetine exhibits a multimodal mechanism of action, primarily centered on the modulation of the serotonergic system.^{[1][12]} Its antidepressant effects are thought to be mediated through a combination of serotonin reuptake inhibition and interactions with multiple serotonin receptors.

^[12]



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